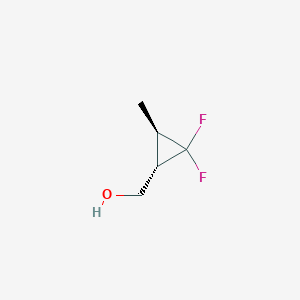

((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFCACSLFLWHTL-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C1(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and functional group modifications. One common approach is the reaction of a suitable alkene with a difluorocarbene source under controlled conditions to form the difluorocyclopropane intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl group and achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: The compound’s chiral nature allows it to interact with biological molecules in specific ways, making it useful in the development of chiral drugs and as a probe in biochemical studies.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including viral infections and cancer.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and materials with specialized properties. Its fluorinated structure imparts stability and resistance to degradation, making it suitable for various applications.

Mechanism of Action

The mechanism by which ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biological pathways. The fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related cyclopropane derivatives, focusing on molecular features, physical properties, and research insights:

Key Observations:

Chlorine’s larger atomic size may increase steric hindrance and alter electronic properties. Fluorine’s electronegativity enhances stability and influences hydrogen-bonding interactions, which are critical in biological applications.

Substituent Modifications :

- The dimethyl analog (C₆H₁₀F₂O) lacks a hydroxymethyl group, reducing polarity and solubility compared to the target compound .

- The methanesulfonyl chloride derivative (C₆H₉F₂ClO₂S) introduces a reactive sulfonyl group, making it a versatile intermediate for further functionalization .

Research Findings and Methodological Insights

- Crystallography : The dichloro analog’s structure was resolved using SHELXL, a program widely employed for small-molecule refinement . Bond angles (e.g., 108–122°) and lengths (1.419 Å) suggest moderate ring strain, consistent with cyclopropane derivatives .

- Synthetic Utility : Derivatives like the methanamine hydrochloride salt (CAS: 2241139-59-1) demonstrate the compound’s adaptability in generating bioactive molecules .

- Structural Trends : Difluoro compounds generally exhibit higher thermal stability than dichloro analogs due to stronger C-F bonds, though this remains to be experimentally verified for these specific analogs .

Biological Activity

((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is a cyclopropyl derivative characterized by the presence of two fluorine atoms and a hydroxyl group. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The fluorine atoms are known to enhance chemical stability and reactivity, which may influence interactions with biological targets.

- Molecular Formula : CHFO

- Molecular Weight : 122.11 g/mol

- Structural Features : The compound features a cyclopropyl ring with difluoromethyl and hydroxyl substituents, which can significantly affect its biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate interaction and catalytic activity. The electronegativity of fluorine enhances binding affinity.

- Receptor Interaction : Similar compounds have shown potential as receptor modulators due to their structural characteristics.

Interaction Studies

Research indicates that cyclopropyl derivatives can interact with various molecular targets. For instance:

- Binding Affinity : Studies suggest that the incorporation of fluorine atoms can enhance the binding affinity of compounds to proteins or enzymes, potentially leading to increased efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,3S)-2,2-Difluorocyclopropylmethanol | Cyclopropane with difluoromethyl group | Potential enzyme inhibitor |

| (1S,3S)-3-Methylcyclopropylmethanol | Cyclopropane with methyl group | Limited data; structurally similar |

| (1S,3S)-2,2-Difluoro-3-ethylcyclopropylmethanol | Cyclopropane with ethyl group | Altered steric properties may affect activity |

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable for:

- Drug Development : Its structure suggests potential as an enzyme inhibitor or therapeutic agent targeting specific diseases.

- Research Probes : The compound may serve as a probe in biological studies to elucidate enzyme mechanisms or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.